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Compound of Interest

Compound Name: 5-Methylpyrimidin-2-amine

Cat. No.: B1316505 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 5-Methylpyrimidin-2-amine

Introduction: Elucidating the Structure of a Key
Heterocycle
5-Methylpyrimidin-2-amine is a substituted pyrimidine with significant potential in medicinal

chemistry and materials science. As with any compound intended for high-stakes applications,

unambiguous structural confirmation and purity assessment are paramount. Spectroscopic

techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS), form the cornerstone of this analytical verification.

This guide provides a comprehensive overview of the expected spectroscopic data for 5-
Methylpyrimidin-2-amine (C₅H₇N₃, Molecular Weight: 109.13 g/mol ). While a consolidated

public spectral database for this specific isomer is not readily available, this document

leverages foundational spectroscopic principles and comparative data from related

aminopyrimidine structures to present a robust, predictive analysis. This approach is designed

to empower researchers and drug development professionals to confidently identify and

characterize this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Proton and Carbon Skeleton
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NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular

structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field,

we can map the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information about the number, environment, and connectivity

of hydrogen atoms in a molecule. For 5-Methylpyrimidin-2-amine, the structure's symmetry—

specifically the equivalence of the protons at the 4th and 6th positions—is a key predictive

feature.

Causality and Interpretation: The chemical shift of protons is dictated by their electronic

environment.

Ring Protons (H4, H6): The two protons on the pyrimidine ring are chemically equivalent due

to the molecule's symmetry. They are adjacent to electron-withdrawing nitrogen atoms, which

deshields them, shifting their signal significantly downfield. The absence of adjacent protons

means this signal will appear as a sharp singlet.

Amine Protons (-NH₂): These protons are attached to nitrogen and can exchange with the

solvent or trace amounts of water, causing their signal to be broad. The chemical shift is

highly variable and concentration-dependent. A key confirmatory experiment is the "D₂O

shake," where adding a drop of deuterium oxide to the NMR tube results in the

disappearance of this signal as the protons are replaced by non-signal-producing deuterium.

[1]

Methyl Protons (-CH₃): The methyl group's protons are in a typical aliphatic environment but

are attached to an aromatic ring, placing their signal in the range of ~2.2 ppm. They appear

as a singlet as there are no adjacent protons to cause splitting.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.25 Singlet 2H H4, H6

~5.1 - 5.5 (broad) Singlet 2H -NH₂

| ~2.20 | Singlet | 3H | -CH₃ |

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Given the molecule's

symmetry, we expect to see four distinct carbon signals: three for the aromatic ring and one for

the methyl group.

Causality and Interpretation:

C2 and C4/C6: Carbons directly bonded to nitrogen atoms are significantly deshielded and

appear at the downfield end of the spectrum. The carbon at position 2, bonded to three

nitrogen atoms (two in the ring, one in the amine group), is expected to be the most

deshielded. The equivalent C4 and C6 carbons are also strongly deshielded by their

adjacent ring nitrogens.

C5: This carbon is bonded to the methyl group and is not directly attached to a nitrogen

atom, making it the most shielded of the ring carbons. Studies on aminopyrimidine

regioisomers have shown that substitution at different positions significantly impacts the

carbon chemical shifts, providing a reliable method for structural assignment.[2][3]

Methyl Carbon (-CH₃): This carbon appears in the typical upfield aliphatic region of the

spectrum.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
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Chemical Shift (δ) ppm Assignment

~163.5 C2

~158.0 C4, C6

~118.5 C5

| ~18.0 | -CH₃ |

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 5-Methylpyrimidin-2-amine in ~0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument

to ensure a homogeneous magnetic field.

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width

of 0-12 ppm is typically sufficient.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to

ensure each unique carbon appears as a singlet. This often requires a longer acquisition

time than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the

acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the chemical shift

scale to the residual solvent peak.

Sample Preparation Data Acquisition Data Processing

Weigh Sample (5-10 mg) Dissolve in Deuterated Solvent Transfer to NMR Tube Insert into Spectrometer Tune & Shim Acquire Spectra (1H, 13C) Fourier Transform Phase & Baseline Correction Calibrate & Analyze
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Caption: General Workflow for NMR Analysis.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to its vibrational modes. It is an excellent technique for identifying the presence of

specific functional groups.

Causality and Interpretation: The IR spectrum of 5-Methylpyrimidin-2-amine is expected to be

dominated by vibrations from the primary amine (-NH₂) and the aromatic pyrimidine ring.

N-H Vibrations: As a primary amine, the molecule will exhibit two distinct N-H stretching

bands: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower

wavenumber.[1][4] Additionally, a characteristic N-H scissoring (bending) vibration appears in

the double-bond region.[4]

C-H Vibrations: The spectrum will show aromatic C-H stretching vibrations above 3000 cm⁻¹

and aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹.

Ring Vibrations: The pyrimidine ring will produce a series of characteristic C=C and C=N

stretching vibrations in the 1400-1600 cm⁻¹ region.

C-N Vibration: The stretching of the bond between the aromatic ring and the amine nitrogen

(Ar-NH₂) typically results in a strong band in the 1250-1335 cm⁻¹ range.[4]

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Vibration Type Functional Group

~3450 Asymmetric N-H Stretch Primary Amine

~3330 Symmetric N-H Stretch Primary Amine

~3050 Aromatic C-H Stretch Pyrimidine Ring

~2960 Aliphatic C-H Stretch Methyl Group

~1640 N-H Bend (Scissoring) Primary Amine

1400 - 1600 C=C and C=N Stretches Pyrimidine Ring

| ~1310 | Aromatic C-N Stretch | Aryl-Amine |

Experimental Protocol: FTIR Spectroscopy (ATR)
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by

wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial

to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

Sample Application: Place a small amount of the solid 5-Methylpyrimidin-2-amine powder

onto the ATR crystal.

Pressure Application: Use the pressure clamp to ensure firm and even contact between the

sample and the crystal.

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to

improve the signal-to-noise ratio.

Data Analysis: The instrument software will automatically ratio the sample scan against the

background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry: Determining Molecular Weight
and Fragmentation
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Mass spectrometry provides the exact molecular weight of a compound and offers structural

clues based on its fragmentation pattern upon ionization.

Causality and Interpretation:

Molecular Ion Peak (M⁺): Using Electron Ionization (EI), we expect a strong molecular ion

peak at a mass-to-charge ratio (m/z) of 109. This confirms the molecular weight of the

compound. The presence of three nitrogen atoms adheres to the Nitrogen Rule, which states

that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular

weight.[1]

Fragmentation Pathway: The fragmentation of aminopyrimidines is complex but often

involves the stable pyrimidine ring undergoing characteristic losses. A primary fragmentation

event is the elimination of hydrogen cyanide (HCN, 27 Da) from the ring, a common pathway

for nitrogen-containing heterocycles.[5][6] Subsequent fragmentation could involve the loss

of other small neutral molecules or radicals.

Table 4: Predicted Mass Spectrometry Data (EI)

m/z Proposed Identity Notes

109 [M]⁺ Molecular Ion

108 [M-H]⁺ Loss of a hydrogen radical

| 82 | [M - HCN]⁺ | Loss of hydrogen cyanide from the ring |

Experimental Protocol: Mass Spectrometry (LC-MS)
This protocol describes a general approach for analyzing the compound using Liquid

Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI), which is

common in drug development labs.

Sample Preparation: Prepare a dilute solution of 5-Methylpyrimidin-2-amine (~10 µg/mL) in

a suitable solvent system, such as a mixture of methanol and water.
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LC Separation: Inject the sample into an HPLC system equipped with a C18 column. Use a

gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) to separate the

analyte from any impurities.

Ionization: The eluent from the LC is directed into the ESI source of the mass spectrometer.

In positive ion mode, the formic acid in the mobile phase will facilitate the protonation of the

analyte to form the [M+H]⁺ ion (expected at m/z 110).

Mass Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based

on their m/z ratio. A full scan (MS1) will detect the protonated molecular ion.

Tandem MS (MS/MS): To confirm the structure, the [M+H]⁺ ion (m/z 110) can be isolated and

subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation

spectrum (MS2).

Liquid Chromatography Mass Spectrometry

Inject Sample Solution Separation on C18 Column Electrospray Ionization (ESI)
Eluent

Mass Analysis (MS1 Scan) Isolation of [M+H]+ Fragmentation (CID) Fragment Analysis (MS2 Scan)

Click to download full resolution via product page

Caption: General Workflow for LC-MS/MS Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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